1-Octacosanol Selectively Inhibits COX-1 with an IC50 of 143.54 µg/mL, While Triacontanol Inhibits COX-2 and 5-LOX
In a direct head-to-head in vitro comparison, 1-octacosanol (the major component of policosanol) exhibited a marked and selective inhibition of COX-1 activity with an IC50 of 143.54 µg/mL and achieved 70% inhibition at the highest concentration tested, while showing no effect on COX-2 or 5-LOX activity. In contrast, triacontanol (the major component of D-002) did not affect COX-1 but produced 50% inhibition of COX-2 at 1250 µg/mL and demonstrated a strong, dose-dependent inhibition of 5-LOX activity (IC50 = 58.74 µg/mL) with 79% maximal inhibition [1].
| Evidence Dimension | In vitro enzyme inhibition (COX-1, COX-2, 5-LOX) |
|---|---|
| Target Compound Data | COX-1: IC50 = 143.54 µg/mL, 70% maximal inhibition; COX-2: no effect; 5-LOX: no effect |
| Comparator Or Baseline | Triacontanol: COX-1: no effect; COX-2: 50% inhibition at 1250 µg/mL; 5-LOX: IC50 = 58.74 µg/mL, 79% maximal inhibition |
| Quantified Difference | Octacosanol is a selective COX-1 inhibitor; triacontanol is a dual COX-2/5-LOX inhibitor |
| Conditions | Rat platelet microsomes (COX-1), rat seminal vesicle microsomes (COX-2), rat polymorphonuclear preparations (5-LOX); vehicle: Tween-20/H2O (2%) |
Why This Matters
This enzyme selectivity profile is critical for researchers studying the antiplatelet and anti-inflammatory mechanisms of long-chain alcohols, as it demonstrates that 1-octacosanol and triacontanol exert distinct, non-overlapping pharmacological effects despite their structural similarity.
- [1] Pérez Guerra Y, Mas Ferreiro R, Oyarzábal Yera Á, Jiménez Despaigne S, Molina Cuevas V. Effects of octacosanol and triacontanol alcohols on ciclooxygenase and 5-lipoxygenase enzyme activities in vitro. Rev Cubana Farm. 2015;49(1). View Source
